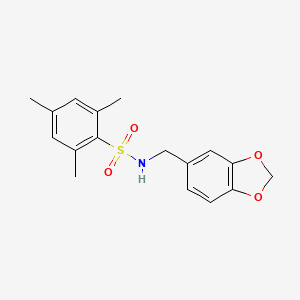
N-(1,3-benzodioxol-5-ylmethyl)-2,4,6-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-2,4,6-trimethylbenzenesulfonamide, commonly known as TMB-4, is a sulfonamide compound that has gained significant attention in scientific research. TMB-4 has been found to exhibit various biochemical and physiological effects, making it a promising compound for use in various applications.
Mécanisme D'action
The mechanism of action of TMB-4 involves the inhibition of bacterial cell wall synthesis. TMB-4 targets the bacterial enzyme MurA, which is responsible for the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. By inhibiting MurA, TMB-4 prevents the synthesis of peptidoglycan, leading to bacterial cell death.
Biochemical and Physiological Effects:
In addition to its antimicrobial properties, TMB-4 has also been found to exhibit other biochemical and physiological effects. TMB-4 has been found to exhibit anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases. TMB-4 has also been found to exhibit antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
TMB-4 has several advantages for use in lab experiments. It is a highly potent compound, making it effective at low concentrations. TMB-4 also exhibits a broad spectrum of activity against different bacterial strains, making it a versatile compound for use in various applications. However, TMB-4 also has some limitations. It has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, TMB-4 has not been extensively studied for its toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of TMB-4. One area of research is the development of new antibiotics based on the structure of TMB-4. Another area of research is the investigation of the anti-inflammatory and antioxidant properties of TMB-4 for the treatment of various diseases. Additionally, the toxicity of TMB-4 needs to be further studied to determine its safety for use in various applications.
Méthodes De Synthèse
TMB-4 can be synthesized through a multistep process involving the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 1,3-benzodioxole in the presence of a base. The resulting intermediate is then reacted with an amine to form TMB-4.
Applications De Recherche Scientifique
TMB-4 has been extensively studied for its antimicrobial properties. It has been found to exhibit potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. TMB-4 has also been found to be effective against drug-resistant strains of bacteria, making it a promising candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-11-6-12(2)17(13(3)7-11)23(19,20)18-9-14-4-5-15-16(8-14)22-10-21-15/h4-8,18H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULFXEIMBAEIIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643303 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-Benzo[1,3]dioxol-5-ylmethyl-2,4,6-trimethyl-benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![isopropyl 4-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5741151.png)

![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5741167.png)
![2,2-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5741169.png)
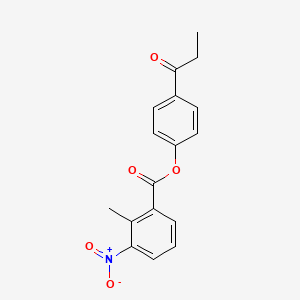
![7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5741181.png)
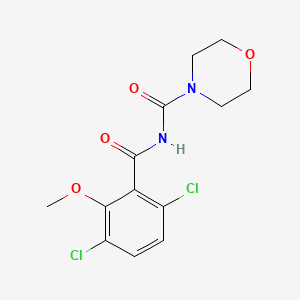


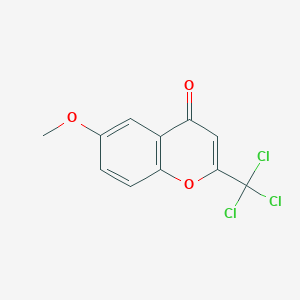
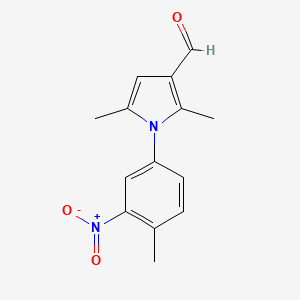
![ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B5741212.png)

